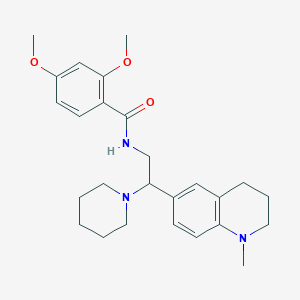

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Descripción

2,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a benzamide derivative featuring a tetrahydroquinoline core linked to a piperidine-substituted ethylamine chain. The 2,4-dimethoxybenzamide moiety introduces electron-donating groups that may enhance solubility and influence receptor binding.

Propiedades

IUPAC Name |

2,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O3/c1-28-13-7-8-19-16-20(9-12-23(19)28)24(29-14-5-4-6-15-29)18-27-26(30)22-11-10-21(31-2)17-25(22)32-3/h9-12,16-17,24H,4-8,13-15,18H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWKPLSWGWJUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=C(C=C3)OC)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic molecule with potential pharmacological applications. This compound belongs to a class of tetrahydroquinoline derivatives that are being investigated for their biological activity, particularly in the context of neuropharmacology and cancer treatment.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features:

- A benzamide core.

- Two methoxy groups at the 2 and 4 positions.

- A tetrahydroquinoline moiety linked via a piperidine side chain.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The tetrahydroquinoline structure allows for binding to neurotransmitter receptors, which may influence dopaminergic and serotonergic pathways.

- Enzyme Inhibition : It is hypothesized that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to cancer progression.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.3 | Inhibition of metastasis |

These results highlight its potential as a therapeutic agent in oncology.

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems makes it a candidate for treating disorders such as anxiety and depression. In vitro studies have demonstrated:

- Serotonin Reuptake Inhibition : Similar to SSRIs, it may enhance serotonin levels in synaptic clefts.

- Dopamine Modulation : Potential effects on dopamine receptors could aid in managing conditions like schizophrenia.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Study on MCF-7 Cells : A study published in Cancer Research evaluated the effect of the compound on MCF-7 cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after 48 hours of treatment.

"The compound induced apoptosis through the activation of caspase pathways" .

-

Neuroprotective Study : Another study focused on its neuroprotective effects against oxidative stress in neuronal cell lines. The findings suggested that the compound reduced reactive oxygen species (ROS) levels significantly.

"Our data indicate that this compound could be a promising candidate for neuroprotection" .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Core Modifications: Tetrahydroquinoline vs. Heterocyclic Scaffolds

The tetrahydroquinoline core in the target compound is conserved in several analogs, but substitutions on the benzamide ring and adjacent functional groups vary significantly:

3-Fluoro-N-(2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(Piperidin-1-yl)ethyl)Benzamide ()

- Key Difference : A single 3-fluoro substituent replaces the 2,4-dimethoxy groups.

- Impact : Fluorine’s electronegativity may enhance metabolic stability and alter electronic interactions with target proteins compared to methoxy groups. This could reduce solubility but improve blood-brain barrier penetration .

LY573144 (: 2,4,6-Trifluoro-N-[6-[(1-Methylpiperidin-4-yl)Carbonyl]Pyridin-2-yl]Benzamide)

- Key Difference: A pyridine ring replaces the tetrahydroquinoline core, and trifluoro substitutions are present.

- Impact : The pyridine scaffold may enhance π-π stacking interactions, while trifluoro groups increase lipophilicity and resistance to oxidative metabolism. Such modifications could improve target selectivity for enzymes or receptors requiring hydrophobic binding pockets .

Substituent Variations on the Amide Side Chain

2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(4-Methylpiperazin-1-yl)Ethan-1-Amine ()

- Key Difference : The benzamide group is replaced by a primary amine, and piperazine substitutes piperidine.

- The absence of the benzamide moiety eliminates hydrogen-bonding interactions critical for target engagement, shifting pharmacological activity toward amine-sensitive targets .

Thioether-Linked Benzamides (, e.g., N-[2-[(3-Cyano-2-Pyridinyl)Amino]Ethyl]-2-[(2-Thienylmethyl)Thio]-Benzamide)

- Key Difference : Thioether linkages and heterocyclic substituents (e.g., thiophene) replace the methoxy groups.

- Impact : Thioethers increase lipophilicity, enhancing membrane permeability but risking faster metabolic clearance. Heterocycles like thiophene may engage in unique hydrophobic or stacking interactions, broadening target selectivity .

Pharmacokinetic and Physicochemical Properties

The table below summarizes theoretical properties based on structural features:

Notes:

Research Findings and Trends

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (target compound) improve solubility but may reduce metabolic stability compared to halogens like fluorine .

- Heterocyclic Cores : Pyridine (LY573144) and thiophene () scaffolds diversify binding modes, suggesting utility in targeting kinases or serotonin receptors .

- Piperidine vs. Piperazine : Piperazine’s polarity shifts distribution toward peripheral tissues, while piperidine enhances CNS bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.